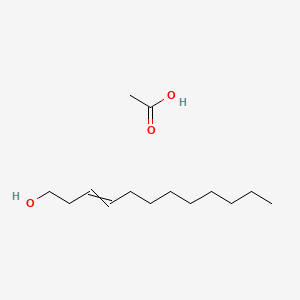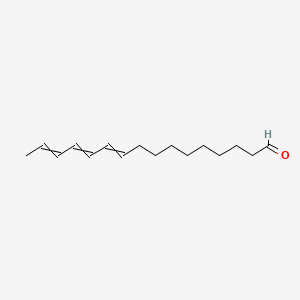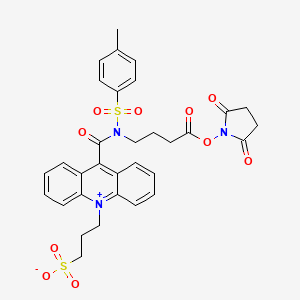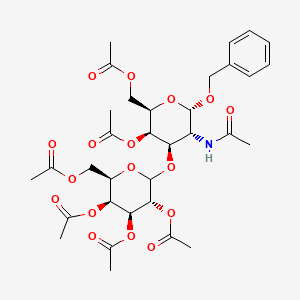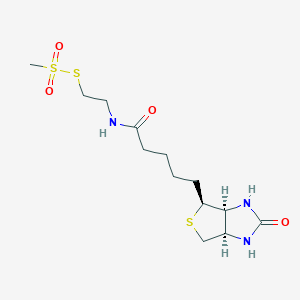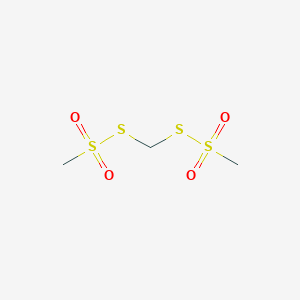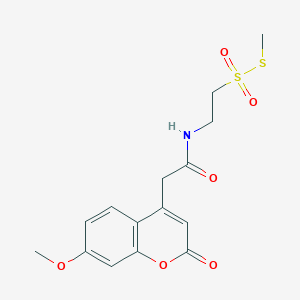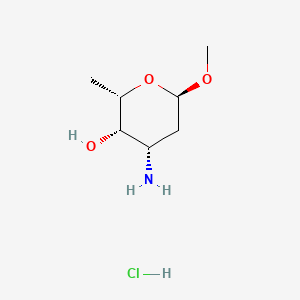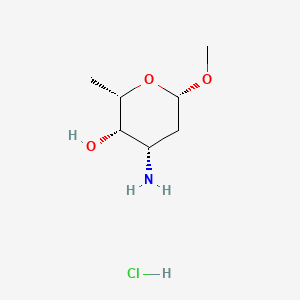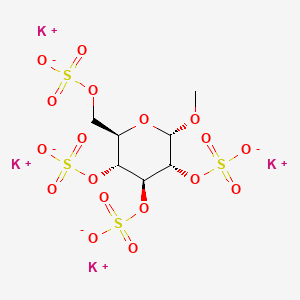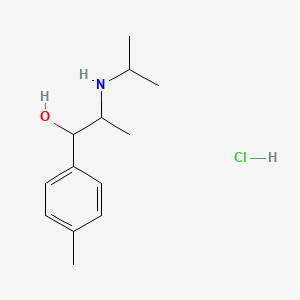
Diglycylethylenediamine, Dihydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diglycylethylenediamine, Dihydrochloride Salt is a chemical compound with the molecular formula C5H14Cl2N4O2 and a molecular weight of 233.1 g/mol . It is also known by its alternate name, N,N’-1,2-Ethanediyl-bis [2’,2’'-amino]acetamide dihydrochloride . This compound is typically found in a solid, white crystalline form and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diglycylethylenediamine, Dihydrochloride Salt involves the reaction of ethylenediamine with glycine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Diglycylethylenediamine, Dihydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various amides, amines, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry
In chemistry, Diglycylethylenediamine, Dihydrochloride Salt is used as a reagent in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of Diglycylethylenediamine, Dihydrochloride Salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity but lacks the additional functional groups present in Diglycylethylenediamine, Dihydrochloride Salt.
Glycine: An amino acid that is a precursor in the synthesis of this compound.
N,N’-Ethylenebis(acetamide): A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its solubility in water and stability under various conditions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-amino-N-(1,4-diamino-3-oxobutan-2-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.2ClH/c7-1-4(5(11)2-8)10-6(12)3-9;;/h4H,1-3,7-9H2,(H,10,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAVCOAEETZHFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CN)NC(=O)CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
